Cas no 1955531-46-0 (5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole)

5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole structure
1955531-46-0 structure
商品名:5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
CAS番号:1955531-46-0
MF:C12H19N3O
メガワット:221.298762559891
CID:5720464
PubChem ID:91812061

5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

    • F1907-0937
    • 1955531-46-0
    • 3-(2-azaspiro[4.5]decan-4-yl)-5-methyl-1,2,4-oxadiazole
    • 4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-azaspiro[4.5]decane
    • 5-methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
    • EN300-265279
    • AKOS026706598
    • 2-Azaspiro[4.5]decane, 4-(5-methyl-1,2,4-oxadiazol-3-yl)-
    • 5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
    • インチ: 1S/C12H19N3O/c1-9-14-11(15-16-9)10-7-13-8-12(10)5-3-2-4-6-12/h10,13H,2-8H2,1H3
    • InChIKey: IGSXBLBJGXREID-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)=NC(C2CNCC32CCCCC3)=N1

計算された属性

  • せいみつぶんしりょう: 221.152812238g/mol
  • どういたいしつりょう: 221.152812238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 253
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 51Ų

じっけんとくせい

  • 密度みつど: 1.14±0.1 g/cm3(Predicted)
  • ふってん: 369.8±52.0 °C(Predicted)
  • 酸性度係数(pKa): 9.45±0.40(Predicted)

5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-265279-2.5g
4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-azaspiro[4.5]decane
1955531-46-0
2.5g
$1428.0 2023-07-07
TRC
M266091-500mg
5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
1955531-46-0
500mg
$ 435.00 2022-06-02
Life Chemicals
F1907-0937-1g
5-methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
1955531-46-0 95%+
1g
$466.0 2023-09-07
TRC
M266091-1g
5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
1955531-46-0
1g
$ 660.00 2022-06-02
Life Chemicals
F1907-0937-10g
5-methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
1955531-46-0 95%+
10g
$1957.0 2023-09-07
Enamine
EN300-265279-1.0g
4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-azaspiro[4.5]decane
1955531-46-0
1.0g
$728.0 2023-07-07
Enamine
EN300-265279-10.0g
4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-azaspiro[4.5]decane
1955531-46-0
10.0g
$3131.0 2023-07-07
Life Chemicals
F1907-0937-0.5g
5-methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
1955531-46-0 95%+
0.5g
$442.0 2023-09-07
Enamine
EN300-265279-0.25g
4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-azaspiro[4.5]decane
1955531-46-0
0.25g
$670.0 2023-07-07
Life Chemicals
F1907-0937-2.5g
5-methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
1955531-46-0 95%+
2.5g
$932.0 2023-09-07

5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole 関連文献

5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazoleに関する追加情報

Introduction to 5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole (CAS No. 1955531-46-0)

5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole (CAS No. 1955531-46-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of spirocyclic oxadiazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.

The core structure of 5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole consists of a 1,2,4-oxadiazole ring fused with a 2-azaspiro[4.5]decane moiety. The presence of the spirocyclic framework imparts enhanced conformational rigidity and stability to the molecule, which can be advantageous in drug design by improving pharmacokinetic properties such as solubility and metabolic stability.

Recent studies have highlighted the potential of 5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action is believed to involve the modulation of nuclear factor-kappa B (NF-kB) signaling pathways, which are central to the inflammatory response.

In addition to its anti-inflammatory properties, 5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole has shown promise in neuroprotective applications. Research conducted at the University of California found that this compound can effectively protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that 5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole may have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The pharmacokinetic profile of 5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole has also been extensively studied. In vitro and in vivo experiments have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. Furthermore, it shows minimal toxicity in preclinical studies, which is a crucial factor for its potential development as a drug candidate.

The synthetic route for the preparation of 5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole has been optimized to ensure high yield and purity. A typical synthesis involves the reaction of an appropriate nitrile with an azide under mild conditions to form the 1,2,4-triazole intermediate, followed by cyclization with a suitable electrophile to form the spirocyclic oxadiazole ring. This synthetic methodology is scalable and can be adapted for large-scale production.

In conclusion, 5-Methyl-3-(2-azaspiro[4.5]decan-4-y)-1,2,-oxadiazole (CAS No. 1955531--0) represents a promising lead compound in the development of novel therapeutics for inflammatory and neurodegenerative diseases. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further preclinical and clinical evaluation.

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